

A Spectroscopic and Methodological Guide to 4,5-Dichloro-3(2H)-pyridazinone

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Compound of Interest

Compound Name: 4,5-Dichloro-3(2H)-pyridazinone

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-3(2H)-pyridazinone is a heterocyclic organic compound with the molecular formula $C_4H_2Cl_2N_2O$.^[1] This molecule serves as a versatile building block in medicinal and agricultural chemistry. Its rigid, planar structure and the presence of reactive chlorine atoms make it an attractive scaffold for the synthesis of a diverse array of derivatives. Notably, pyridazinone-based compounds have shown a wide range of biological activities, including potential applications in the development of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and for monitoring its transformations in synthetic chemistry.

This technical guide provides a comprehensive overview of the spectroscopic data for **4,5-dichloro-3(2H)-pyridazinone**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also outlines the fundamental experimental protocols for acquiring this data, offering insights into the causality behind methodological choices to ensure data integrity and reproducibility.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of **4,5-dichloro-3(2H)-pyridazinone** is essential for its handling and analysis.

Property	Value	Source
Molecular Formula	C ₄ H ₂ Cl ₂ N ₂ O	[1]
Molecular Weight	164.97 g/mol	[1]
CAS Number	932-22-9	[2]
Appearance	White to yellow to orange powder/crystal	
Melting Point	201 - 206 °C	
IUPAC Name	4,5-dichloro-1H-pyridazin-6-one	[2]
Synonyms	4,5-Dichloro-3-hydroxypyridazine	[2]

Synthesis of 4,5-Dichloro-3(2H)-pyridazinone

The most common and efficient synthesis of **4,5-dichloro-3(2H)-pyridazinone** involves the condensation of mucochloric acid with a hydrazine source. This reaction provides a direct route to the pyridazinone ring system.

Experimental Protocol: Synthesis from Mucochloric Acid

This protocol is adapted from established literature procedures.[\[3\]](#)[\[4\]](#)

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucochloric acid (1 equivalent) in water or a dilute acidic solution.
- Addition of Hydrazine: To the stirred solution, add hydrazine sulfate (1.1 equivalents) and sodium acetate (1.1 equivalents) portion-wise. The sodium acetate acts as a base to neutralize the sulfuric acid formed and to generate free hydrazine in situ.
- Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- **Work-up and Isolation:** Upon completion, cool the reaction mixture to room temperature. The product, **4,5-dichloro-3(2H)-pyridazinone**, will precipitate out of the solution.
- **Purification:** Collect the solid precipitate by filtration, wash it with cold water to remove any remaining salts and impurities, and then dry it under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent such as water or ethanol.

Caption: Synthesis workflow for **4,5-dichloro-3(2H)-pyridazinone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **4,5-dichloro-3(2H)-pyridazinone** by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **4,5-dichloro-3(2H)-pyridazinone** is relatively simple due to the limited number of protons in the molecule. The spectrum is expected to show a singlet for the proton attached to the carbon at position 6 of the pyridazinone ring and a broad singlet for the N-H proton.

Expected ¹H NMR Data:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0 - 8.5	Singlet	1H	H-6
~12.0 - 13.0	Broad Singlet	1H	N-H

Note: The exact chemical shifts can vary depending on the solvent used.

Interpretation:

- **H-6 Proton:** The proton at the 6th position is adjacent to a nitrogen atom and a double bond, which deshields it, causing its signal to appear downfield. The absence of neighboring protons results in a singlet.

- N-H Proton: The proton attached to the nitrogen atom is acidic and its chemical shift can be highly variable and concentration-dependent. It often appears as a broad signal due to quadrupole broadening and exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppm	Assignment
~155 - 160	C=O (C-3)
~140 - 145	C-Cl (C-4 or C-5)
~135 - 140	C-Cl (C-4 or C-5)
~130 - 135	C-H (C-6)

Note: The exact chemical shifts can vary depending on the solvent used.

Interpretation:

- Carbonyl Carbon (C-3): The carbon of the carbonyl group is significantly deshielded and appears at the lowest field.
- Chloro-substituted Carbons (C-4 and C-5): The carbons bonded to chlorine atoms are also deshielded and appear at a lower field compared to the C-H carbon. Their exact assignment can be challenging without further 2D NMR experiments.
- C-H Carbon (C-6): The carbon atom bonded to the hydrogen at position 6 appears at the highest field among the ring carbons.

Experimental Protocol: NMR Data Acquisition

Adherence to standardized protocols is crucial for obtaining high-quality and reproducible NMR data.^[5]

- Sample Preparation: Dissolve approximately 5-10 mg of **4,5-dichloro-3(2H)-pyridazinone** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts.
- Instrumentation: The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).
 - The number of scans will depend on the sample concentration, but typically 16-64 scans are sufficient.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3300	Medium, Broad	N-H stretching
1650 - 1700	Strong	C=O stretching (amide)
1580 - 1620	Medium	C=C and C=N stretching
1100 - 1200	Strong	C-N stretching
700 - 800	Strong	C-Cl stretching

Interpretation:

- N-H Stretch: The broad absorption in the high-frequency region is characteristic of the N-H stretching vibration, indicative of the secondary amide group.
- C=O Stretch: A strong absorption band in the region of 1650-1700 cm⁻¹ is a clear indication of the carbonyl group of the pyridazinone ring.
- C=C and C=N Stretches: The absorptions in the 1580-1620 cm⁻¹ region are due to the stretching vibrations of the double bonds within the heterocyclic ring.
- C-N Stretch: The C-N stretching vibration of the amide group is typically observed in the 1100-1200 cm⁻¹ range.
- C-Cl Stretch: The strong absorption in the fingerprint region (700-800 cm⁻¹) is characteristic of the C-Cl stretching vibrations.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)

For solid samples like **4,5-dichloro-3(2H)-pyridazinone**, the KBr pellet method is a common technique for obtaining high-quality IR spectra.[\[6\]](#)[\[7\]](#)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The KBr acts as an infrared-transparent matrix.[\[6\]](#)
 - The mixture should be a fine, homogeneous powder.
- Pellet Formation:
 - Transfer the powdered mixture to a pellet press die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum should be analyzed for the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrometric Data (Electron Ionization - EI):

m/z	Interpretation
164/166/168	Molecular ion peak ($[M]^+$) cluster
136/138	Loss of CO ($[M-CO]^+$)
129/131	Loss of Cl ($[M-Cl]^+$)
101	Loss of CO and Cl ($[M-CO-Cl]^+$)
75	Further fragmentation

Interpretation:

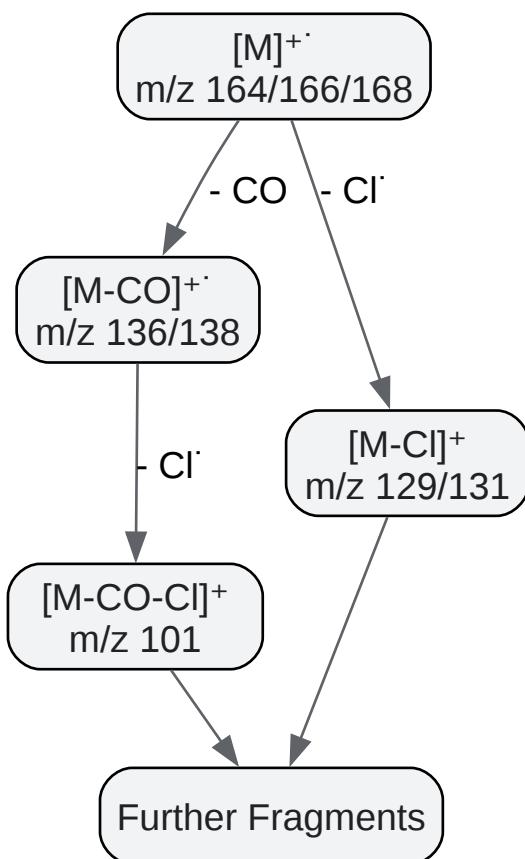
- Molecular Ion Peak: The molecular ion peak will appear as a characteristic cluster of peaks at m/z 164, 166, and 168 due to the presence of two chlorine atoms (isotopes ^{35}Cl and ^{37}Cl). The relative intensities of these peaks (approximately 9:6:1) will confirm the presence of two chlorine atoms.
- Fragmentation Pattern:
 - A common fragmentation pathway for cyclic amides is the loss of a neutral carbon monoxide (CO) molecule, which would result in a peak at m/z 136/138.
 - The loss of a chlorine radical is another likely fragmentation, leading to a peak at m/z 129/131.
 - Subsequent fragmentation can lead to smaller charged fragments. A detailed analysis of the fragmentation pattern can provide further structural confirmation.

Experimental Protocol: Mass Spectrometry Data Acquisition

The following is a general protocol for acquiring a mass spectrum using electron ionization (EI).
[\[8\]](#)[\[9\]](#)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample like **4,5-dichloro-3(2H)-pyridazinone**, a direct insertion probe is typically used.

- Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a positively charged molecular ion ($[M]^+$).
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- Data Analysis: The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to elucidate the structure from the fragmentation pattern.



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Caption: Plausible fragmentation pathway for **4,5-dichloro-3(2H)-pyridazinone** in EI-MS.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and validated framework for the identification and characterization of **4,5-dichloro-3(2H)-pyridazinone**. The detailed analysis of its NMR, IR, and Mass spectra, coupled with robust experimental protocols, offers researchers and drug development professionals the necessary tools to confidently work with this important chemical entity. An in-depth understanding of its spectroscopic signature is fundamental for quality control, reaction monitoring, and the rational design of new pyridazinone-based molecules with potential therapeutic or agricultural applications.

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